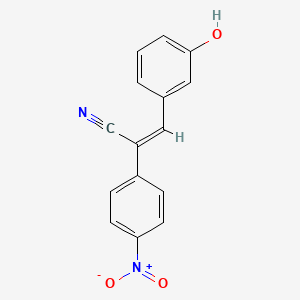![molecular formula C15H14N4O2 B5812997 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine, also known as DMTP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the progression of diseases such as cancer and neurodegenerative disorders. 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been shown to exhibit cytotoxic effects on cancer cells in vitro, and has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been shown to exhibit good selectivity for certain metal ions, which makes it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One advantage of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is its relatively simple synthesis method, which allows for the production of high purity 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine with good yields. Additionally, 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been shown to exhibit good selectivity for certain metal ions, which makes it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is its relatively limited research compared to other chemical compounds, which means that more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, more research is needed to fully understand the mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine and its potential biochemical and physiological effects.
合成法
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. The resulting compound is then reacted with pyridine-4-carboxaldehyde to form 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine. This synthesis method has been optimized to yield high purity 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine with good yields.
科学的研究の応用
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been studied for its potential applications in various fields, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been studied for its potential use as a ligand in coordination chemistry.
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFLZCQMZSQPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)


![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)
![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)

![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)